2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-nicotinic acid
Description
This compound features a bicyclic 2,3-dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene core linked via a sulfanyl group to a nicotinic acid moiety. Its molecular formula is C₁₆H₁₁N₃O₂S₂, with a molecular weight of 341.41 g/mol (PubChem CID: Not explicitly listed in evidence) .
Properties
IUPAC Name |
2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S2/c19-15(20)9-4-2-6-16-12(9)22-14-11-8-3-1-5-10(8)21-13(11)17-7-18-14/h2,4,6-7H,1,3,5H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTUUAVFYZIJSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=NC=N3)SC4=C(C=CC=N4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-nicotinic acid involves multiple steps, typically starting with the preparation of the bicyclic core. This core can be synthesized through a series of cyclization reactions involving sulfur and nitrogen-containing precursors.
Chemical Reactions Analysis
2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-nicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one (PI-24108)
- Structure : C₉H₈N₂OS (MW: 192.24 g/mol; CAS: 14346-25-9) .
- Key Differences : Replaces the sulfanyl-nicotinic acid group with a ketone.
4-Chloro-6-(4-chlorophenyl)-2,3-dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene
- Structure: Not fully detailed, but includes chlorine substituents .
- Key Differences : Chlorine atoms increase lipophilicity, improving membrane permeability but possibly reducing aqueous solubility.
Functional Group Variations
3-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylamino)-propionic Acid
- Structure : C₁₂H₁₃N₃O₂S (MW: 263.32 g/mol; CAS: 690697-36-0) .
- Key Differences: Substitutes sulfanyl with an amino group and replaces nicotinic acid with propionic acid.
- Implications: The amino group may alter binding affinity to TPCs, while the shorter propionic acid chain reduces hydrophilicity compared to nicotinic acid.
Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Analogs
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings and Implications
- Structural-Activity Relationship (SAR): The sulfanyl and nicotinic acid groups are critical for TPC interaction. Modifying these moieties (e.g., replacing sulfanyl with amino) reduces predicted bioactivity .
- Therapeutic Potential: The compound’s dual hydrophilicity and heterocyclic stability make it a candidate for targeting TPCs in cardiac repair or cancer .
- Limitations : Direct mechanistic data on the target compound are absent; most insights are extrapolated from NAADP and related inhibitors.
Biological Activity
The compound 2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-nicotinic acid is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry. This article synthesizes available research findings, including mechanisms of action, biological effects, and potential therapeutic uses.
- Molecular Formula : C9H10N4S
- Molar Mass : 206.27 g/mol
- CAS Number : 303798-10-9
Research indicates that compounds related to nicotinic acid exhibit various mechanisms of action that contribute to their biological effects:
- Lipid Modulation : Nicotinic acid is known for its ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides while raising high-density lipoprotein (HDL) cholesterol levels. This lipid-modifying effect is mediated through activation of G protein-coupled receptors (GPCRs) such as GPR109A .
- Anti-inflammatory Effects : Emerging evidence suggests that nicotinic acid derivatives may exert non-lipid-mediated anti-inflammatory effects. These include enhancing adiponectin secretion, which plays a role in metabolic regulation and inflammation .
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties associated with nicotinic acid derivatives, possibly linked to their role in NAD+ metabolism, which is essential for cellular energy production and DNA repair .
Cardiovascular Health
Numerous studies have evaluated the impact of nicotinic acid on cardiovascular health:
- A systematic review highlighted that niacin treatment reduces cardiovascular events and progression of atherosclerosis, emphasizing its lipid-altering properties .
- Clinical trials have shown that niacin can significantly improve HDL cholesterol levels, which is inversely related to coronary heart disease risk .
Metabolic Disorders
Nicotinic acid has been studied for its potential benefits in metabolic disorders:
- Research indicates that high doses of niacin can improve insulin sensitivity and may help mitigate the risk of type 2 diabetes, although caution is advised due to the risk of inducing diabetes in some patients .
Cancer Research
Investigations into the anticancer properties of nicotinic acid derivatives are ongoing:
- Some preclinical studies suggest that compounds similar to this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further exploration into their mechanisms and efficacy .
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
